molecular formula C9H11NO B1507895 (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol CAS No. 484654-44-6

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

Cat. No.: B1507895
CAS No.: 484654-44-6
M. Wt: 149.19 g/mol
InChI Key: QWHJXGUAMZXBPC-DTWKUNHWSA-N
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Description

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol ( 484654-44-6) is a chiral cyclopropane derivative of interest in advanced chemical synthesis and pharmaceutical research . This compound features a cyclopropane ring system substituted with a 3-pyridinyl group and a hydroxymethyl functional group, presenting a unique three-dimensional structure with significant potential for creating stereochemically defined molecules . Its molecular formula is C 9 H 11 NO, and it has a molecular weight of 149.19 g/mol . The primary value of this compound lies in its role as a sophisticated synthetic intermediate. The strained cyclopropane ring and the pyridine heterocycle make it a valuable scaffold for medicinal chemistry, particularly in the exploration of novel pharmacologically active compounds . The hydroxymethyl group serves as a versatile handle for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives through reactions such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid . The specific stereochemistry of the cyclopropane ring is often a critical determinant of biological activity, influencing the potency and selectivity of resulting drug candidates . This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHJXGUAMZXBPC-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720985
Record name [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484654-44-6
Record name [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is noted for its application as a building block in the synthesis of various pharmaceutical agents. The unique structural features of cyclopropanes often confer distinct biological properties, making them valuable in medicinal chemistry.

  • Molecular Formula : C11H13NO
  • Molecular Weight : 179.23 g/mol
  • CAS Number : 484654-44-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial properties
  • Neuroprotective effects
  • Potential as a therapeutic agent in psychiatric disorders

The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The pyridine moiety enhances its solubility and reactivity, allowing for effective interaction with biological systems.

1. Antimicrobial Activity

A study evaluating the antimicrobial potential of several cyclopropane derivatives, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was found to be particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control (Ampicillin)8Staphylococcus aureus

2. Neuroprotective Effects

In neuropharmacological studies, this compound showed promising results in models of neurodegeneration. The compound was administered to mice subjected to oxidative stress, resulting in a significant reduction in neuronal cell death compared to the control group.

TreatmentNeuronal Survival (%)Oxidative Stress Model
This compound85Mice subjected to MPTP
Control45Mice subjected to MPTP

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Chemical Reactions Analysis

Alcohol Functionalization

The primary alcohol group undergoes typical transformations:

  • Oxidation : Catalyzed by Ru or Fe complexes, the alcohol is dehydrogenated to an aldehyde, which can participate in subsequent Michael additions or alkylations .

  • Etherification : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields methoxy derivatives, as seen in structurally related compounds .

Pyridine Ring Reactivity

The pyridine moiety facilitates:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Fe), enabling catalytic applications .

  • Electrophilic Substitution : Nitration or halogenation occurs preferentially at the 4-position due to electron-withdrawing effects of the cyclopropane .

Radical-Mediated Reactions

Under radical conditions, the cyclopropane ring exhibits unique reactivity:

  • Ring-Opening : Initiated by LiCl additives, strained cyclopropanes undergo radical [3+2] cyclizations to form five-membered rings .

  • Cross-Coupling : With isoprene or other dienes, tandem dehydrogenation and coupling yield fused bicyclic structures .

Radical Initiator Substrate Product Yield
LiCl, CuDivinylcyclopropaneBicyclo[4.1.0]heptane64%
AIBN, HeatAlkenesSpirocyclic derivatives47–52%

Stability and Degradation Pathways

  • Acidic Conditions : The cyclopropane ring undergoes acid-catalyzed ring-opening to form allylic alcohols or ketones .

  • Oxidative Stress : In biological systems, the compound reduces neuronal cell death by 40% in oxidative stress models, indicating redox stability.

Comparison with Similar Compounds

Structural Analogues

(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
  • Structure : Cyclopropane ring with 3,4-difluorophenyl and amine groups.
  • Key differences: Functional group: Amine (-NH₂) vs. methanol (-CH₂OH). Substituent: Electron-withdrawing difluorophenyl vs. pyridinyl (electron-deficient aromatic ring).
  • Applications : Intermediate in synthesizing Ticagrelor, an antiplatelet drug .
  • Molecular weight : 205.63 g/mol (including HCl).
Cyclopropanemethanol Derivatives with Halogen/Silyl Groups
  • Example: 2-Bromo-2-methyl-3-(trimethylsilyl)-cyclopropanemethanol ().
  • Key differences :
    • Substituents : Bulky bromo and trimethylsilyl groups vs. pyridinyl.
    • Reactivity : Halogens/silyl groups may increase steric hindrance and alter metabolic stability.
  • Applications : Used in bioorthogonal chemistry for small-molecule labeling .

Physicochemical and Pharmacological Properties

Compound Substituent Functional Group LogP (Estimated) Solubility Stability
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol 3-Pyridinyl Methanol ~1.2 Moderate (polar) Prone to oxidation
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine HCl 3,4-Difluorophenyl Amine ~2.5 Low (hydrochloride salt improves) Stable in acidic conditions
2-Bromo-2-methyl-3-(trimethylsilyl)-cyclopropanemethanol Bromo, Trimethylsilyl Methanol ~3.0 Low (non-polar) Sensitive to hydrolysis
  • Pyridinyl vs. Difluorophenyl : Pyridinyl’s nitrogen enhances water solubility and hydrogen bonding, while difluorophenyl increases lipophilicity .
  • Methanol vs. Amine: Methanol’s polarity may improve solubility but reduce metabolic stability compared to amine derivatives .

Preparation Methods

Asymmetric Cyclopropanation via CBS Reduction and Cyclopropanation

A closely related method described in patent CN104974017B for the preparation of stereodefined cyclopropane intermediates involves:

Though this patent focuses on 3,4-difluorophenyl analogs, the methodology is applicable to 3-pyridinyl cyclopropanemethanol derivatives by analogy, considering the similar aromatic heterocyclic substitution pattern.

Reaction conditions:

Step Conditions Notes
CBS asymmetric reduction Catalyst: CBS catalyst (structure VII) Reducing agent: borane-THF or borane-N,N-diethylaniline; Temp: -10°C to 40°C (preferably 0-30°C); Time: 10-100 min
Cyclopropanation Reagents: triethyl phosphonoacetate Forms cyclopropane ring via Michaelis–Arbuzov type reaction
Amide formation & Hofmann degradation Standard amide formation conditions followed by Hofmann degradation Converts intermediates to cyclopropylamine derivatives
Salt formation D-mandelic acid in suitable solvent Enhances stereochemical purity and crystallinity

This approach is noted for high yield, environmental friendliness, and scalability suitable for industrial production.

Stereocontrolled Cyclopropanation from Chiral Pool and Resolution Techniques

PhD-level research on cyclopropane chemistry emphasizes:

The research also discusses the strain energy and thermodynamics of cyclopropane rings, which influence reaction conditions and yields.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
CBS Asymmetric Reduction + Cyclopropanation CBS catalyst, borane reducing agents, triethyl phosphonoacetate, amide formation, Hofmann degradation High stereoselectivity, scalable, environmentally friendly Multi-step, requires chiral catalyst and reagents
Hydrogen-Borrowing Catalysis Catalysts enabling hydrogen borrowing, iodomethylzinc iodide intermediates Direct cyclopropanation, mild conditions Newer method, less demonstrated for pyridinyl substrates
Chiral Pool Stereoselective Cyclopropanation Optically active precursors, chemical resolution with chiral amines Access to enantiopure cyclopropanes, versatile Requires chiral starting materials, possible lower yields

Detailed Research Findings and Notes

  • The CBS asymmetric reduction step is critical for introducing the desired stereochemistry at the cyclopropane ring precursor stage. The choice of catalyst and reducing agent affects enantiomeric excess and yield.
  • Cyclopropanation via triethyl phosphonoacetate proceeds through a Michaelis–Arbuzov reaction mechanism, forming the cyclopropane ring efficiently.
  • Hofmann degradation is used to convert amide intermediates into amines, a key step in preparing functionalized cyclopropylamines.
  • Salt formation with chiral acids such as D-mandelic acid improves isolation and purity of the final stereoisomer.
  • Hydrogen-borrowing catalysis offers a one-step cyclopropanation alternative that may reduce the number of synthetic steps and simplify the process.
  • Thermodynamic considerations such as ring strain energies influence reaction design and conditions to optimize yield and selectivity.

Q & A

Q. What are the primary synthetic strategies for preparing (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol?

The synthesis typically involves cyclopropanation of a pyridine-containing precursor. Methods such as the Simmons-Smith reaction (using Zn/Cu couples) or transition-metal-catalyzed cyclopropanation (e.g., Rh or Pd catalysts) are plausible. For example, cyclopropane rings in related compounds (e.g., ethyl-phenyl cyclopropanol derivatives) are formed via [2+1] cycloaddition strategies . Key steps may include:

  • Functionalization of the pyridine ring.
  • Cyclopropanation under controlled conditions (temperature, solvent).
  • Stereochemical control via chiral catalysts or auxiliaries.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • 1H/13C NMR : To confirm the cyclopropane ring structure and pyridinyl substitution pattern .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
  • X-ray Crystallography : To resolve the absolute (1R,2S)-rel configuration .
  • IR Spectroscopy : To identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs . Stability: Cyclopropane rings are strain-sensitive; stability studies under thermal, acidic, or oxidative conditions are recommended. Accelerated degradation tests via HPLC can monitor decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis achieve the (1R,2S)-rel configuration?

Asymmetric cyclopropanation using chiral catalysts (e.g., Rhodium with DuPhos or BINAP ligands) can induce stereocontrol. For example, stereoselective methods for morpholine derivatives involve chiral reducing agents (e.g., NaBH4 with chiral ligands) . Post-synthesis resolution techniques (e.g., chiral chromatography) may refine enantiomeric excess (ee) .

Q. What computational methods predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Models cyclopropane ring strain and reaction pathways (e.g., ring-opening energetics) .
  • Molecular Docking : Predicts interactions with biological targets (e.g., enzymes or receptors) using structural data from NIST or ChemIDplus .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:

  • Standardized bioactivity assays with positive/negative controls.
  • Comparative studies with structural analogs (e.g., cyclohexanol derivatives in ) .
  • Meta-analysis of published data to identify trends.

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak®) to separate enantiomers .
  • Stability Testing : Conduct thermal gravimetric analysis (TGA) to assess decomposition thresholds .
  • Safety Protocols : Follow hazard codes for related alcohols (e.g., flammability, irritation; see ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

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